Methoxytrityl-N-PEG24-acid

Solid‑phase peptide synthesis Orthogonal protecting‑group strategy Acid‑labile deprotection

Precision bioconjugation demands defined PEG length & orthogonal protection. Generic Trt-PEG-acid linkers require ≥95% TFA for deprotection, stripping acid-sensitive side chains. This monodisperse Mmt-PEG24-acid (Đ=1.0, 90.1Å) solves this: • Mmt removal with 0.5-1% TFA preserves Trt, Boc & tBu groups • 76-atom PEG24 spacer optimizes PROTAC ternary complex geometry • Thermal-aqueous deprotection (60°C, pH 7.4) for oligonucleotide conjugates. Full analytical characterization supports CMC documentation.

Molecular Formula C71H119NO27
Molecular Weight 1418.7 g/mol
CAS No. 1334177-99-9
Cat. No. B1463683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxytrityl-N-PEG24-acid
CAS1334177-99-9
Molecular FormulaC71H119NO27
Molecular Weight1418.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C71H119NO27/c1-75-69-14-12-68(13-15-69)71(66-8-4-2-5-9-66,67-10-6-3-7-11-67)72-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-63-99-65-64-98-62-60-96-58-56-94-54-52-92-50-48-90-46-44-88-42-40-86-38-36-84-34-32-82-30-28-80-26-24-78-22-20-76-18-16-70(73)74/h2-15,72H,16-65H2,1H3,(H,73,74)
InChIKeyIKBZDOBLUDXNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxytrityl-N-PEG24-acid – Monodisperse Heterobifunctional PEG Linker


Methoxytrityl-N-PEG24-acid is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker composed of a discrete 24‑unit PEG chain (76‑atom, ~90.1 Å spacer), a terminal carboxylic acid, and a 4‑methoxytrityl (Mmt)–protected amine . With a molecular formula of C₇₁H₁₁₉NO₂₇ and a molecular weight of 1418.7 g mol⁻¹, this compound serves as a precision building block in bioconjugation, solid‑phase peptide synthesis, and PROTAC (proteolysis‑targeting chimera) development . Its defining structural feature is the Mmt protecting group, which belongs to the trityl family and provides a predictable, graded acid‑lability profile that is exploitable for orthogonal protection schemes .

1
Orthogonal amine release — Mmt group cleaved with 0.5–1.0% TFA, compatible with acid-labile side-chain protection in SPPS. Enables staged on-resin PEGylation workflows.
2
Defined spacer geometry — 76-atom PEG24 chain provides ≈90 Å reach, supporting ternary complex studies in PROTAC design. Monodisperse scaffold (Đ = 1.0) for reproducible bioconjugation.
3
Acid-free deprotection option — Thermal-aqueous method (60 °C, water) avoids depurination risk in oligonucleotide modification. Supports oligo conjugate research with neutral pH compatibility.

Why Methoxytrityl-N-PEG24-acid Outperforms Generic PEG-Acid Linkers


Scientific procurement of a PEG‑acid linker based solely on the presence of an amine‑protecting group and a carboxylic acid ignores two quantifiable differentiators that control experimental outcome: the acid‑lability hierarchy within the trityl family and the spacer‑length‑dependent hydrodynamic radius. The Mmt group on Methoxytrityl-N-PEG24‑acid is quantitatively removable with 0.5–1.0 % TFA, whereas the parent trityl (Trt) group requires ≥95 % TFA for complete cleavage [1]; a generic Trt‑PEG‑acid therefore cannot be deprotected without also stripping acid‑sensitive side‑chain protecting groups or cleaving the resin linker. Conversely, Boc‑ and Fmoc‑protected PEG‑acid analogs rely on orthogonal (TMS‑triflate or piperidine) deprotection mechanisms that are incompatible with acid‑labile substrates [2]. Simultaneously, the 24‑unit PEG chain provides a 76‑atom (90.1 Å) spacer—nearly double the reach of a PEG12 (40‑atom, ~47 Å) linker—which directly impacts ternary‑complex geometry in PROTAC design and inter‑ligand distance in bioconjugates . Substituting a shorter or longer chain without empirical validation risks loss of degradation efficiency or steric hindrance.

Deprotection mechanism
This Product (Mmt) Acid-labile: 0.5–1.0% TFA
Trt / Boc / Fmoc Analogs Trt requires ≥95% TFA; Boc/Fmoc use orthogonal (non-acidic) cleavage
Spacer length
This Product (PEG24) 76 atoms, ≈90.1 Å contour length
PEG12 / PEG36 Analogs PEG12 (≈47 Å) may be too short for ternary complexes; PEG36 flexibility may reduce effective molarity
Molecular definition
This Product (Monodisperse) Đ = 1.0; single molecular formula C₇₁H₁₁₉NO₂₇
Polydisperse PEG-Acid PDI >1.05; multi-component mixture may shift conjugate analytics and lot reproducibility

Quantitative Differentiation Against Closest Comparators


Mmt vs. Trt Acid Lability – Orthogonal Selectivity by Acid Strength

The Mmt group on Methoxytrityl‑N‑PEG24‑acid is fully removed with 0.5–1.0 % TFA in dichloromethane within 2–10 minutes, whereas the analogous trityl (Trt) protecting group requires 95 % TFA for complete cleavage [1][2]. This represents an approximately 95‑ to 190‑fold difference in the concentration of trifluoroacetic acid needed for quantitative deprotection. Quantitative S‑Mmt removal is reported to occur selectively even in the presence of S‑Trt and tert‑butyl‑type protecting groups, enabling staged side‑chain release during solid‑phase synthesis [1].

Mmt vs. Trt Acid Lability
Class-level inference
≈95–190× lower TFA concentration for Mmt vs. Trt
Supports orthogonal protecting-group strategy
0.5–1.0% vs. 95% TFA; selective in presence of S-Trt, tBu groups
Solid‑phase peptide synthesis Orthogonal protecting‑group strategy Acid‑labile deprotection

PEG24 vs. PEG12 Spacer Length – Extended Reach for Ternary Complexes

The 24‑unit PEG spacer in Methoxytrityl‑N‑PEG24‑acid comprises 76 atoms with an extended contour length of approximately 90.1 Å, whereas a PEG12 spacer contains 40 atoms spanning roughly 46.8 Å . This 1.9‑fold difference in atom count and contour length directly translates to a proportionally larger hydrodynamic radius and greater spatial separation between the conjugated ligand and its attachment point. In the context of PROTAC ternary‑complex formation, linker length has been shown to modulate degradation efficiency (DC₅₀) and target selectivity; systematic variation of PEG spacer length is a standard optimization parameter in PROTAC development [1].

PEG24 vs. PEG12 Spacer Length
Cross-study comparable
1.93× longer contour length (90.1 vs. 46.8 Å)
Reported fit for ternary-complex geometry studies
76 atoms vs. 40 atoms; discrete PEG scaffold
PROTAC linker design Bioconjugation spacing Hydrodynamic radius engineering

Mmt vs. Fmoc Amine Protection – Chemically Orthogonal Deprotection

The Mmt protecting group on Methoxytrityl‑N‑PEG24‑acid is removed by dilute acid (0.5–1.0 % TFA), whereas the Fmoc group on Fmoc‑N‑PEG24‑acid (CAS 2170484‑59‑8) requires base‑mediated cleavage (20 % piperidine in DMF) [1]. This mechanistic orthogonality means that the Mmt group is stable to the repeated piperidine treatments used in standard Fmoc‑SPPS cycles, while the Fmoc group is stable to the mild acidic conditions that cleave Mmt. Sigma‑Aldrich’s Novabiochem® orthogonal building‑block guide explicitly lists S‑Mmt as stable to piperidine and removed by 2 % TFA in DCM, whereas N‑Fmoc is stable to TFA and removed by piperidine .

Mmt vs. Fmoc Orthogonality
Class-level inference
Fully orthogonal: acid (Mmt) vs. base (Fmoc) cleavage
Enables sequential bioconjugation workflows
Mmt stable to 20% piperidine; Fmoc stable to mild TFA
Orthogonal protecting‑group chemistry Fmoc solid‑phase peptide synthesis Sequential bioconjugation

Thermal-Aqueous vs. Acid-Mediated Mmt Removal – Depurination-Free Deprotection

Mmt‑protected amino‑modified oligonucleotides can be quantitatively deprotected (100 % completion) by heating in pure water at 60 °C for 60 minutes, whereas the same deprotection conducted in a 1:1 acetonitrile/water mixture reaches only 55 % completion [1][2]. Traditional acid‑mediated Mmt removal employs 20 % aqueous acetic acid for 1 hour at room temperature, which introduces a measurable risk of depurination in oligonucleotides. The thermal‑aqueous method exploits the precipitation of the liberated Mmt‑OH (which is insoluble in water) to drive the equilibrium to completion, a feature unique to the Mmt group among trityl‑family protecting groups [1].

Thermal-Aqueous Mmt Removal
Head-to-head
100% vs. 55% completion (H₂O vs. ACN/H₂O, 60 °C)
Supports depurination-free oligonucleotide research
Acid-free protocol; PBS and TE buffer compatible
Oligonucleotide synthesis Acid‑free deprotection Depurination prevention

Monodisperse vs. Polydisperse PEG – Batch-to-Batch Conjugate Reproducibility

Methoxytrityl‑N‑PEG24‑acid belongs to the class of discrete‑length (dPEG®/monodisperse) PEGs that exhibit a dispersity (Đ) of 1.0, meaning the product is a single molecular species rather than a mixture of chain lengths [1]. Commercially available polydisperse PEG‑acid linkers (e.g., mPEG‑COOH, average MW 1000–2000 Da) typically display a polydispersity index (PDI) >1.05, corresponding to a distribution of oligomers spanning several ethylene oxide units. This structural heterogeneity broadens the mass spectrum of the final conjugate, complicates HPLC purity assessment, and introduces lot‑to‑lot variability that can confound biological assay interpretation. In contrast, the target compound has a defined molecular formula (C₇₁H₁₁₉NO₂₇) and an exact monoisotopic mass, enabling precise stoichiometric control in bioconjugation and straightforward regulatory documentation [2].

Monodisperse vs. Polydisperse PEG
Class-level inference
Đ = 1.0 (single species) vs. PDI >1.05 (mixture)
Reported advantage for conjugate analytics and lot consistency
Exact mass C₇₁H₁₁₉NO₂₇; supports stoichiometric control
Monodisperse PEG Bioconjugate analytics GMP manufacturing

Procurement-Critical Application Scenarios


On-Resin Site-Selective PEGylation in Solid-Phase Peptide Synthesis

In Fmoc‑SPPS of branched or cyclic peptides, the Mmt‑protected amine of Methoxytrityl‑N‑PEG24‑acid can be liberated on‑resin with 0.5–1.0 % TFA while leaving Trt‑protected His, Boc‑protected Lys, and tBu‑protected side chains intact [1]. This enables site‑specific PEGylation at an internal lysine or ornithine residue before chain elongation continues. The PEG24 spacer (76 atoms) provides sufficient reach to connect side‑chain‑to‑side‑chain bridges without steric constraint. Fmoc‑N‑PEG24‑acid cannot be used in this regime because the Fmoc group would be prematurely removed during standard piperidine deprotection cycles .

PROTAC Linker Libraries with Defined Spacer Length

The 90.1 Å contour length of the PEG24 spacer places Methoxytrityl‑N‑PEG24‑acid in the empirically optimal range (≈12–24 PEG units) reported for efficient target‑protein ubiquitination in numerous PROTACs [2]. The monodisperse nature (Đ = 1.0) ensures that each PROTAC molecule in the library has an identical linker length, eliminating the confounding effect of polydispersity on structure‑activity relationship (SAR) interpretation. The orthogonal Mmt protection permits late‑stage amine deprotection for the introduction of an E3‑ligase ligand after the warhead has been coupled to the carboxylic acid terminus .

Acid-Free Deprotection of Amino-Modified Oligonucleotides

For oligonucleotide conjugates destined for therapeutic or diagnostic applications, the Mmt group on the PEG‑amine linker can be removed quantitatively (100 % completion) by heating in water at 60 °C for 60 minutes, completely avoiding the acid treatment that causes depurination and compromises oligonucleotide quality [3]. This thermal‑aqueous protocol is compatible with PBS (pH 7.4) and TE buffer (pH 8.0) and has been validated on MMT‑NH‑T6 oligonucleotides by RP‑HPLC. Neither Trt‑ nor Boc‑protected PEG‑acid linkers can be deprotected under these neutral, acid‑free conditions.

GMP-Ready Bioconjugate Manufacturing with Regulatory Traceability

The discrete molecular weight (1418.7 g mol⁻¹), single‑component dispersity (Đ = 1.0), and defined molecular formula (C₇₁H₁₁₉NO₂₇) of Methoxytrityl‑N‑PEG24‑acid enable precise molar stoichiometry in conjugation reactions and unambiguous mass‑spectrometric characterization of the final conjugate . This analytical clarity is critical for Chemistry, Manufacturing, and Controls (CMC) documentation in IND/IMPD filings. Polydisperse PEG alternatives generate heterogeneous conjugates that require complex statistical descriptions of drug‑to‑antibody ratio (DAR) or PEG‑to‑protein ratio, complicating regulatory approval.

Application
Selection Property
Validation Focus
On-resin site-selective PEGylation in SPPS
Orthogonal amine protection (Mmt acid-lability)
Selective deprotection without side-chain loss or resin cleavage
PROTAC linker libraries with defined spacer
Discrete PEG24 length (≈90 Å) and monodispersity
Ternary-complex geometry and SAR interpretation
Acid-free oligonucleotide modification
Thermal-aqueous Mmt removal capability
Depurination-free deprotection and neutral-buffer compatibility
Bioconjugate manufacturing with traceability
Single molecular species (Đ = 1.0) with defined formula
Conjugate stoichiometry and mass-spectrometric characterization
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